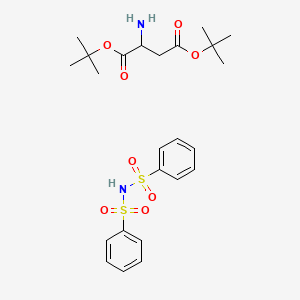![molecular formula C12H11N3O4 B13866479 {1-[(4-Nitrophenyl)methyl]-1H-imidazol-5-yl}acetic acid CAS No. 184872-04-6](/img/structure/B13866479.png)
{1-[(4-Nitrophenyl)methyl]-1H-imidazol-5-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[(4-nitrophenyl)methyl]imidazol-4-yl]acetic acid is a compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(4-nitrophenyl)methyl]imidazol-4-yl]acetic acid can be achieved through various methods. One common approach involves the Debus-Radziszewski synthesis, which typically uses glyoxal, ammonia, and an aldehyde . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Additionally, the compound can be synthesized from alpha halo-ketones or through the Marckwald synthesis .
Industrial Production Methods
Industrial production of imidazole derivatives often involves catalytic processes to enhance yield and efficiency. For example, the use of copper(II) catalysts in the Mannich base technique has been shown to be effective in synthesizing various imidazole derivatives .
Chemical Reactions Analysis
Types of Reactions
2-[3-[(4-nitrophenyl)methyl]imidazol-4-yl]acetic acid can undergo several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[3-[(4-nitrophenyl)methyl]imidazol-4-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-[3-[(4-nitrophenyl)methyl]imidazol-4-yl]acetic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing their activity. The nitrophenyl group can undergo redox reactions, affecting cellular processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.
Omeprazole: An antiulcer drug that includes an imidazole ring.
Uniqueness
2-[3-[(4-nitrophenyl)methyl]imidazol-4-yl]acetic acid is unique due to the presence of both the nitrophenyl and imidazole groups. This combination allows it to participate in a diverse range of chemical reactions and exhibit multiple pharmacological activities, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
184872-04-6 |
|---|---|
Molecular Formula |
C12H11N3O4 |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
2-[3-[(4-nitrophenyl)methyl]imidazol-4-yl]acetic acid |
InChI |
InChI=1S/C12H11N3O4/c16-12(17)5-11-6-13-8-14(11)7-9-1-3-10(4-2-9)15(18)19/h1-4,6,8H,5,7H2,(H,16,17) |
InChI Key |
GDULZAAHMVVCEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=C2CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


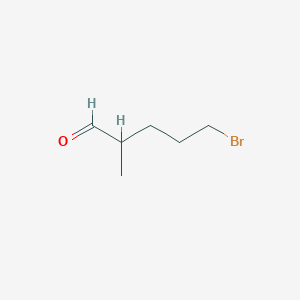
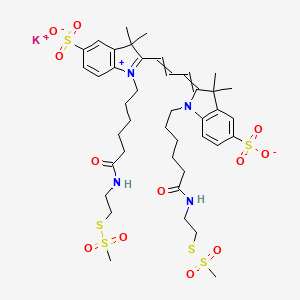


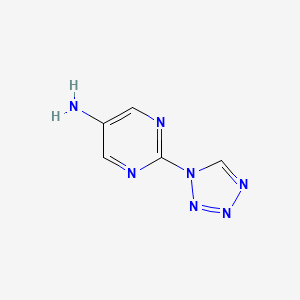

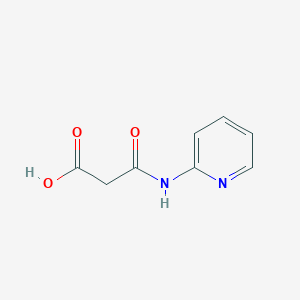
![N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B13866438.png)
![1-(6-Chloro-2-oxo-4-(trifluoromethyl)-2,4-dihydro-1H-benzo[d][1,3]oxazin-4-yl)pent-1-yn-3-yl Methanesulfonate](/img/structure/B13866442.png)
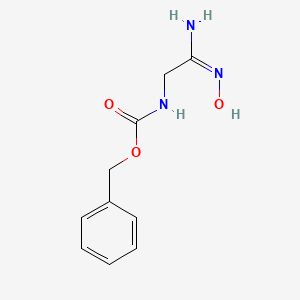
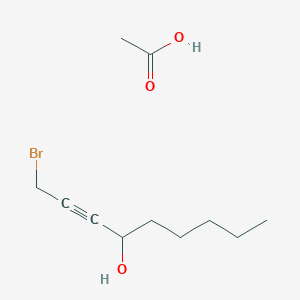
![Methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]heptanoate](/img/structure/B13866449.png)
